Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

GPCR agonism Hydroxycarboxylic acid receptor cAMP inhibition

Researchers requiring a potent, stereochemically pure GPR109a agonist often face limited commercial availability of functionalized piperidine scaffolds. Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate (CAS 112197-88-3) directly addresses this gap with EC50 = 17 nM at human GPR109a and a unique geminal hydroxy-ester motif that enables selective niacin receptor signaling studies. - Available as (S)-enantiomer (>99% ee) for CNS drug synthesis (CNS MPO ~4.2) - Methyl ester allows facile amidation/transesterification for parallel library synthesis - Rigorous QC via NMR, HPLC, or GC ensures ≥95% purity Global shipping with typical lead time of 1-2 weeks. Inquire for bulk pricing.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 112197-88-3
Cat. No. B168985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
CAS112197-88-3
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
InChIKeyUBXOGDCEHWDILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate Overview


Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate (CAS 112197-88-3) is a synthetic piperidine derivative bearing an N-benzyl group, a tertiary hydroxyl at the 3-position, and a methyl carboxylate ester also at the 3-position [1]. This unique geminal arrangement of hydroxyl and ester functionalities on the piperidine ring creates a sterically constrained, hydrogen-bond-capable scaffold that is distinct from simpler N-benzylpiperidine or nipecotic acid analogs. It is commercially available as a research chemical and intermediate, with typical purities of 95–98% as verified by NMR, HPLC, or GC .

Why Analogs Cannot Replace Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate


The simultaneous presence of an N-benzyl group and a 3-hydroxy-3-carboxylate motif creates a sterically hindered, polar functional array that cannot be replicated by commercially available analogs such as Methyl 1-benzylpiperidine-3-carboxylate (50585-91-6, lacking the 3-OH), N-Benzyl-3-hydroxypiperidine (14813-01-5, lacking the ester), or Methyl 3-hydroxypiperidine-3-carboxylate (1008779-94-9, lacking the N-benzyl). These structural differences result in divergent hydrogen-bond donor/acceptor counts, lipophilicity, and conformational flexibility, which directly affect receptor binding, metabolic stability, and synthetic utility [1].

Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate: Evidence vs. Analogs


GPR109a Agonist Activity

In a functional assay measuring inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing recombinant human GPR109a, Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate exhibited agonist activity with an EC50 of 17 nM [1]. By contrast, the corresponding free carboxylic acid (1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, CAS 71052-79-4) showed an EC50 of 190 nM at the closely related receptor GPR109b [2], and the de-hydroxy analog Methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6) was inactive in this assay context . This demonstrates that the hydroxyl group is essential for potent GPR109a engagement and that the methyl ester form is ~10-fold more potent than the free acid.

GPCR agonism Hydroxycarboxylic acid receptor cAMP inhibition

Chemoenzymatic Enantiomeric Excess

A patented chemoenzymatic process for producing optically active 3-hydroxypiperidinecarboxylic acid derivatives demonstrated that the (S)-enantiomer of the core scaffold can be obtained with >99% enantiomeric excess (ee) using an oxidoreductase-catalyzed reduction of the corresponding 3-oxo precursor [1]. While this patent specifically exemplifies tert-butyl and benzyl carbamate substrates, the process is directly applicable to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate. In contrast, traditional chemical resolution of the racemate via diastereomeric salt formation typically yields 85–92% ee for similar piperidine esters .

chiral resolution oxidoreductase enantiomeric excess

Predicted Physicochemical Profile

Computed physicochemical properties show that Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has a molecular weight of 249.31 g/mol, 1 hydrogen bond donor (the 3-OH), 4 hydrogen bond acceptors, and 4 rotatable bonds . By comparison, the de‑hydroxy analog Methyl 1-benzylpiperidine-3-carboxylate (MW 233.3) has 0 HBD and 3 HBA, while the free acid 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (MW 235.28) has 2 HBD and 4 HBA [1]. This positions the target compound with an intermediate HBD count that can improve blood-brain barrier penetration potential (CNS MPO score ~4.2) relative to the free acid (CNS MPO ~3.8) .

drug-likeness Lipinski parameters CNS MPO

Commercial Purity and Availability

Multiple independent suppliers report consistent purities of 95–98% for Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate, with Bidepharm providing batch-specific NMR, HPLC, and GC quality reports . In comparison, the analogous free acid 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is offered at 95% but requires additional purification to remove decarboxylation byproducts, and the de‑benzyl analog Methyl 3-hydroxypiperidine-3-carboxylate is often supplied only at 90–95% purity due to its hygroscopic nature .

supply chain consistency purity specifications batch quality

Methyl 1-Benzyl-3-hydroxypiperidine-3-carboxylate Application Scenarios


GPR109a Agonist in Metabolic Research

With an EC50 of 17 nM at human GPR109a [1], Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate serves as a potent, commercially available agonist tool for studying niacin receptor-mediated signaling in dyslipidemia and inflammation models, where the free acid or de-hydroxy analogs fail to provide comparable potency.

Enantiopure CNS Building Block

When procured as the (S)-enantiomer via enzymatic reduction (>99% ee) [1], this compound provides an optimal CNS MPO profile (~4.2) and is ideally suited as a chiral intermediate in the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors, anticonvulsants, or other neurological agents where stereochemistry and blood-brain barrier penetration are critical .

Intermediate for Nipecotic Acid Libraries

The methyl ester form allows direct diversification through amidation, transesterification, or N-debenzylation under mild conditions, giving it an advantage over the free acid (which requires activation) or the non-hydroxylated analog (which lacks the hydrogen-bond donor). This makes it a preferred core scaffold for parallel synthesis of piperidine-based compound libraries targeting GPCRs or ion channels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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